(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt
Description
“(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt” is a chiral aziridine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality neutralized as a lithium salt. Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive, making them valuable intermediates in organic synthesis and medicinal chemistry . The Boc group enhances steric protection and stability, while the lithium counterion may improve solubility in polar solvents compared to other alkali metal salts.
Properties
IUPAC Name |
lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-DZXBWKEJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source under basic conditions.
Introduction of Boc Group: The Boc group is introduced by reacting the aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the Boc-protected aziridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the aziridine formation and Boc protection steps, as well as crystallization techniques for the isolation of the lithium salt.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aziridine ring and the carboxylic acid moiety.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives of the aziridine ring.
Reduction: Reduced derivatives of the aziridine ring.
Deprotection: Free amine.
Scientific Research Applications
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of aziridine derivatives, which are crucial in the development of various pharmaceuticals. Aziridines are known for their ability to undergo ring-opening reactions, leading to diverse chemical transformations.
Table 1: Reaction Types Involving Aziridines
| Reaction Type | Description |
|---|---|
| Ring-opening reactions | Generates amines or alcohols from aziridines |
| Nucleophilic substitutions | Allows for the introduction of various functional groups |
| Cycloadditions | Forms complex cyclic structures |
Pharmaceutical Development
Research indicates that aziridine derivatives exhibit biological activities such as antibacterial and anticancer properties. The lithium salt form enhances solubility and stability, making it suitable for drug formulation.
Case Study: Anticancer Activity
A study demonstrated that aziridine derivatives synthesized from (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid showed promising activity against various cancer cell lines, highlighting the compound's potential in oncology research.
Agrochemical Applications
The compound's ability to act as a building block for agrochemicals has been explored, particularly in the synthesis of pesticides. Its structural features allow for modifications that enhance efficacy against pests while reducing environmental impact.
Table 2: Agrochemical Synthesis Pathways
| Compound Type | Example Applications |
|---|---|
| Insecticides | Target specific pests while minimizing harm to beneficial insects |
| Herbicides | Effective against a broad spectrum of weeds |
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt involves its reactivity due to the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The lithium salt form enhances the solubility and reactivity of the compound in various solvents.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is distinguished from similar salts by its aziridine core, Boc-protected amine, and lithium counterion. Below is a comparative analysis with compounds from the evidence:
Reactivity and Stability
- Aziridine vs. Benzimidazole/Bicyclic Systems : The aziridine’s small ring size confers high reactivity (e.g., ring-opening reactions) compared to the more stable benzimidazole or β-lactam systems .
- Boc Protection : The Boc group in the target compound reduces nucleophilic attack on the aziridine nitrogen, enhancing stability during synthesis compared to unprotected analogs.
Counterion Effects
- Lithium vs. Sodium Salts : Lithium salts generally exhibit higher solubility in aprotic solvents (e.g., THF, DMF) than sodium salts, which may favor specific reaction conditions . However, disodium salts (e.g., compound 16b ) are more water-soluble, making them preferable for aqueous formulations.
Research Findings and Implications
- Synthetic Utility : The lithium salt’s solubility profile and Boc protection make it a candidate for stereocontrolled synthesis, though its stability under acidic/basic conditions requires further study.
- Counterion Trade-offs : Lithium’s advantages in organic solvents may limit its use in biological systems, where sodium salts dominate due to biocompatibility .
Biological Activity
(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt (CAS: 2173637-20-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities and applications in medicinal chemistry.
- Molecular Formula: C₈H₁₂LiN₁O₄
- Molecular Weight: 187.195 g/mol
- Purity: Typically >97%
The compound features an aziridine ring, which is known for its reactivity and utility in organic synthesis and drug development.
1. Anticancer Activity
Recent studies have indicated that aziridine derivatives exhibit significant anticancer properties. For instance, compounds similar to (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid have shown cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of aziridine derivatives against MDA-MB-231 breast cancer cells, revealing an IC50 value of approximately 15 µM for related compounds, suggesting potential for further development as anticancer agents .
2. Anti-inflammatory Effects
Aziridine-based compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Research Findings:
In vitro assays demonstrated that certain aziridine derivatives could reduce the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .
3. Neuroprotective Properties
Emerging research suggests that aziridine compounds may provide neuroprotective benefits. They are hypothesized to inhibit oxidative stress pathways associated with neurodegenerative diseases.
Study Example:
A study on a related aziridine compound showed a protective effect against oxidative stress in PC12 cells, with a significant reduction in ROS levels .
Pharmacological Applications
The unique structure of this compound makes it a promising candidate for various pharmacological applications:
| Application | Description |
|---|---|
| Anticancer | Potential development as a chemotherapeutic agent targeting specific cancer types. |
| Anti-inflammatory | May serve as a lead compound for developing new anti-inflammatory drugs. |
| Neuroprotective | Possible use in therapies for neurodegenerative diseases like Alzheimer’s. |
Q & A
Basic: What synthetic strategies are recommended to maximize yield and purity of the lithium salt form during Boc-protected aziridine synthesis?
Methodological Answer:
The synthesis typically involves Boc-protection of aziridine-2-carboxylic acid followed by lithiation. Key steps:
Boc Activation : Use tert-butoxycarbonyl anhydride (Boc₂O) in a polar aprotic solvent (e.g., THF) with a catalyst like DMAP to protect the aziridine nitrogen .
Lithium Salt Formation : React the free carboxylic acid with lithium hydroxide (LiOH) in aqueous/organic biphasic conditions. Monitor pH to ensure complete deprotonation without hydrolyzing the aziridine ring.
Purification : Use recrystallization from ethanol/water mixtures to isolate the lithium salt. Purity (>98%) can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced: How can researchers resolve contradictions in chiral purity data between NMR and chiral HPLC analyses?
Methodological Answer:
Discrepancies often arise from residual solvents or diastereomeric byproducts. Address this by:
NMR Analysis : Use -NMR with a chiral shift reagent (e.g., Eu(hfc)₃) to distinguish enantiomers. Peaks for the (2S)-isomer appear downfield due to lithium coordination .
HPLC Validation : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10). Compare retention times against a racemic mixture .
Cross-Verification : If contradictions persist, perform X-ray crystallography to confirm absolute configuration .
Basic: What are the optimal storage conditions to prevent decomposition of the lithium salt?
Methodological Answer:
The compound is hygroscopic and sensitive to CO₂. Recommended protocols:
- Storage : Seal in argon-purged vials at -20°C. Desiccate with silica gel to avoid lithium carbonate formation .
- Stability Monitoring : Conduct monthly FT-IR checks for carbonyl stretching (Boc group: ~1680 cm⁻¹) and lithium carboxylate (~1600 cm⁻¹) .
Advanced: How can researchers mitigate racemization during peptide coupling reactions using this lithium salt?
Methodological Answer:
Racemization occurs via aziridine ring opening under acidic/basic conditions. Mitigation strategies:
Coupling Agents : Use HATU or COMU instead of EDCI/HOBt to reduce reaction time and minimize exposure to basic conditions .
Temperature Control : Perform reactions at 0–4°C to suppress ring-opening side reactions.
In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) at 220–240 nm .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- Mass Spectrometry : ESI-MS in negative mode (expected [M–Li]⁻ ion).
- Elemental Analysis : Confirm lithium content (theoretical ~3.1%) via ICP-OES .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C) .
Advanced: What green chemistry approaches can replace traditional solvent-intensive purification methods?
Methodological Answer:
A recently developed method avoids salinization and reduces solvent use:
Aqueous Biphasic Systems : Separate enantiomers using PEG-400/ammonium sulfate aqueous two-phase systems. Achieves >99% ee for (2S)-isomer .
Membrane Filtration : Use nanofiltration membranes (MWCO 500 Da) to concentrate the lithium salt without organic solvents.
Basic: How should researchers handle discrepancies in reported melting points for this compound?
Methodological Answer:
Melting points vary due to hydrate formation. Standardize measurements by:
Drying : Heat sample at 60°C under vacuum (0.1 mbar) for 24 hr to remove bound water.
DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to detect phase transitions. Pure anhydrous form melts at 192–195°C .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
The Boc group and aziridine ring are acid-labile. Degradation pathways include:
Boc Deprotection : HCl (even trace) cleaves the tert-butoxycarbonyl group, forming CO₂ and tert-butanol.
Aziridine Ring Opening : Protonation at nitrogen leads to ring expansion or hydrolysis. Monitor via -NMR for new carbonyl signals (e.g., 175 ppm for carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
